3-(2-hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one
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Overview
Description
3-(2-Hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazolone core substituted with a hydroxyphenyl group and a nitro group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazolone derivative. The nitro group is introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrazolones.
Substitution: Ether or ester derivatives.
Scientific Research Applications
3-(2-Hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Studied for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The hydroxyphenyl group can form hydrogen bonds with enzyme active sites, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-5-phenyl-1,2,4-triazole
- 1-(2-Hydroxyphenyl)ethan-1-one
- 2-(2-Hydroxyphenyl)acetic acid
Uniqueness
3-(2-Hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one is unique due to the presence of both a nitro group and a hydroxyphenyl group on the pyrazolone core. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-4-nitro-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-6-4-2-1-3-5(6)7-8(12(15)16)9(14)11-10-7/h1-4,8,13H,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWNPHCNGAUCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C2[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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